5-BROMO-N~2~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE
Overview
Description
5-BROMO-N~2~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of 4-bromo-1H-pyrazole, which can be synthesized from pyrazole through bromination . The next step involves the alkylation of 4-bromo-1H-pyrazole with 3-bromopropylamine to form the intermediate 3-(4-bromo-1H-pyrazol-1-yl)propylamine. Finally, this intermediate is reacted with 5-bromo-2-furoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the furan ring, which can further react to form more complex structures.
Scientific Research Applications
5-BROMO-N~2~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity . The furan ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the furan ring and the propyl linker.
3-(4-Bromo-1H-pyrazol-1-yl)propylamine: An intermediate in the synthesis of the target compound, which lacks the furan ring.
Uniqueness
5-BROMO-N~2~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and bromine substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
5-bromo-N-[3-(4-bromopyrazol-1-yl)propyl]furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O2/c12-8-6-15-16(7-8)5-1-4-14-11(17)9-2-3-10(13)18-9/h2-3,6-7H,1,4-5H2,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXJLFYKGCXRDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NCCCN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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